molecular formula C4H6N6O4 B11522918 5-Nitropyrimidine-2,4,6-triamine 1,3-dioxide

5-Nitropyrimidine-2,4,6-triamine 1,3-dioxide

Cat. No.: B11522918
M. Wt: 202.13 g/mol
InChI Key: BSBGJJQQZUZGOT-UHFFFAOYSA-N
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Description

5-Nitropyrimidine-2,4,6-triamine 1,3-dioxide is a novel high-energy compound known for its exceptional properties. It is characterized by its molecular formula C4H6N6O4 and a molecular weight of 202.13 g/mol

Preparation Methods

The synthesis of 5-Nitropyrimidine-2,4,6-triamine 1,3-dioxide involves several steps. One common method includes the nitration of pyrimidine derivatives followed by amination and oxidation reactions. The reaction conditions typically involve the use of strong acids and bases, along with controlled temperatures to ensure the desired product is obtained .

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance yield and purity.

Chemical Reactions Analysis

5-Nitropyrimidine-2,4,6-triamine 1,3-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Nitropyrimidine-2,4,6-triamine 1,3-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitropyrimidine-2,4,6-triamine 1,3-dioxide involves its ability to undergo various chemical transformations. The compound’s layered molecular structure provides stability and allows for energy absorption through bond bending and stretching . This stability is crucial for its applications in energetic materials, where controlled energy release is essential.

Properties

Molecular Formula

C4H6N6O4

Molecular Weight

202.13 g/mol

IUPAC Name

1,3-dihydroxy-2,6-diimino-5-nitropyrimidin-4-amine

InChI

InChI=1S/C4H6N6O4/c5-2-1(10(13)14)3(6)9(12)4(7)8(2)11/h5,7,11-12H,6H2

InChI Key

BSBGJJQQZUZGOT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N(C(=N)N(C1=N)O)O)N)[N+](=O)[O-]

Origin of Product

United States

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